(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is a derivative of oxazolidinone . Oxazolidinones are a class of compounds that have gained recognition in synthetic organic chemistry . They are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom .
Synthesis Analysis
The synthesis of oxazolidinones, including “this compound”, has been a subject of interest in recent years . One method involves the reaction of glycidol with isocyanates, catalyzed by tetraarylphosphonium salts . This neutral catalysis facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization .Molecular Structure Analysis
Oxazolidinones, including “this compound”, are characterized by a five-membered heterocyclic ring structure containing one nitrogen and one oxygen atom . The specific structure of this compound would include additional functional groups attached to the ring, such as the fmoc group and the hydroxymethyl group.Chemical Reactions Analysis
Oxazolidinones can undergo various chemical reactions. Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Mechanism of Action
While the specific mechanism of action for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” is not provided, oxazolidinones in general are known to inhibit protein synthesis by binding to the bacterial ribosome . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Safety and Hazards
While specific safety data for “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. For example, a Safety Data Sheet for a similar compound, 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone, advises against using it for food, drug, pesticide or biocidal product use .
Future Directions
The future of oxazolidinones, including “(4S)-2,2-Dimethyl-3-N-fmoc-4-(hydroxymethyl)oxazolidine”, looks promising. Their unique mechanism of action and the increasing development of resistance to other antibiotics make them a valuable area of research . Further studies on the synthesis, properties, and applications of these compounds are expected to continue .
Properties
CAS No. |
874817-21-7 |
---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
CIAGXVSCTOUOBO-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.